[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate
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Overview
Description
[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of [2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include phenylacetic acid, benzoyl chloride, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other nucleophiles under specific conditions.
Scientific Research Applications
[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to similar compounds, [2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
[1,5,N,N’-Tetraphenyl-penta-2,3-diene-1,5-diamine]: Known for its use in organic synthesis and material science.
[2,2-Bis(hydroxymethyl)butyric acid]: Used in the synthesis of polymers and as a building block in organic chemistry.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
IUPAC Name |
[2-hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPGPCLASMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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